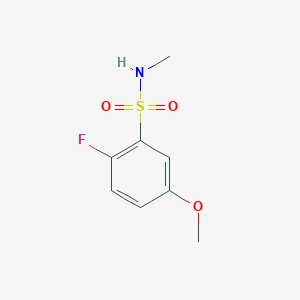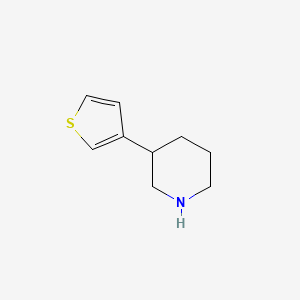
2-(1-Aminobutyl)-4-chloro-5-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminobutyl)-4-chloro-5-fluorophenol is an organic compound that features a phenol group substituted with an aminobutyl chain, a chlorine atom, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-chloro-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the halogenation of a phenol derivative to introduce the chlorine and fluorine atoms. This is followed by the alkylation of the phenol with a butylamine derivative under controlled conditions to ensure the correct positioning of the aminobutyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(1-Aminobutyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the halogens.
科学的研究の応用
2-(1-Aminobutyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Aminobutyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(1-Aminobutyl)-4-chlorophenol: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-(1-Aminobutyl)-5-fluorophenol: Lacks the chlorine atom, which can influence its chemical behavior.
4-Chloro-5-fluorophenol: Lacks the aminobutyl group, making it less versatile in biological applications.
Uniqueness
2-(1-Aminobutyl)-4-chloro-5-fluorophenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13ClFNO |
|---|---|
分子量 |
217.67 g/mol |
IUPAC名 |
2-(1-aminobutyl)-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-2-3-9(13)6-4-7(11)8(12)5-10(6)14/h4-5,9,14H,2-3,13H2,1H3 |
InChIキー |
SFJIAKLKGZXSKN-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC(=C(C=C1O)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)





![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)


![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)
